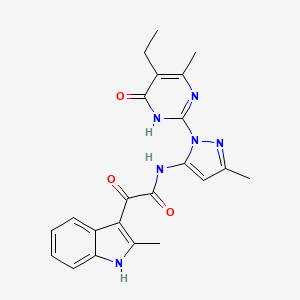![molecular formula C19H10BrN3O3 B2372551 3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile CAS No. 477888-95-2](/img/structure/B2372551.png)
3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and pharmacological activities. This particular compound features a pyrido[1,2-a]indole core structure, which is fused with a phenoxy group substituted with bromine and nitro groups, as well as a carbonitrile group.
Preparation Methods
The synthesis of 3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-4-nitrophenol and pyrido[1,2-a]indole.
Coupling Reaction: The 2-bromo-4-nitrophenol is reacted with pyrido[1,2-a]indole under basic conditions to form the phenoxy-substituted indole derivative.
Nitration: The phenoxy-substituted indole derivative undergoes nitration to introduce the nitro group.
Cyanation: Finally, the compound is subjected to cyanation to introduce the carbonitrile group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas, resulting in the reduction of the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Properties
IUPAC Name |
3-(2-bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrN3O3/c20-16-9-12(23(24)25)4-7-19(16)26-13-5-6-14-15(11-21)17-3-1-2-8-22(17)18(14)10-13/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXOGDSMZLSLMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2372468.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2372470.png)

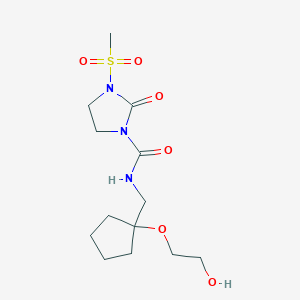
![9-(4-hydroxy-3-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B2372479.png)
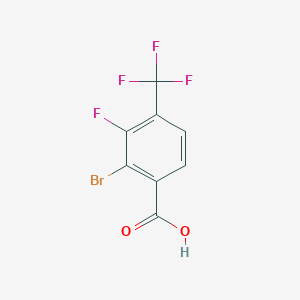
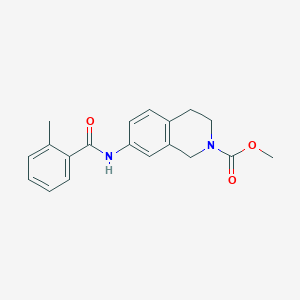
![(R)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2372482.png)
![N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide](/img/structure/B2372485.png)

![6-(4-Ethylphenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372488.png)
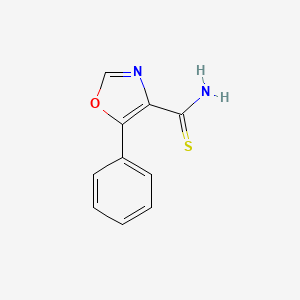
![4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2372490.png)
